Phosphazene base P2-Et

Catalog No.
S780838
CAS No.
165535-45-5
M.F
C12H35N7P2
M. Wt
339.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P2-Et

CAS Number

165535-45-5

Product Name

Phosphazene base P2-Et

IUPAC Name

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C12H35N7P2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3

InChI Key

CFUKEHPEQCSIOM-UHFFFAOYSA-N

SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Strong and Non-Ionic Base:

Phosphazene base P2-Et stands out as an extremely strong yet neutral (non-ionic) base. This characteristic allows it to excel in reactions where conventional ionic bases might not be suitable. Its superior basicity makes it effective in deprotonating various organic molecules, facilitating diverse chemical transformations [, ].

Catalysis in Organic Transformations:

P2-Et serves as a potent catalyst for a wide range of organic reactions. One prominent application is in palladium-catalyzed cross-coupling reactions, where it forms a synergistic partnership with specific precatalysts like tBuXPhos or tBuBrettPhos G3 to efficiently couple different organic fragments [, ].

Deprotonation and Functionalization:

The strong deprotonating ability of P2-Et enables the generation of reactive carbanions from specific organic molecules. For instance, it can deprotonate ortho-halobenzyl sulfones, leading to the formation of α-sulfonyl benzylic carbanions, which are valuable intermediates in organic synthesis [, ].

Conversion and Alkylation Reactions:

P2-Et finds application in the conversion of vinyl sulfones to allyl sulfones, a transformation crucial for the synthesis of various functionalized molecules []. Additionally, it can facilitate α-alkylation reactions, as demonstrated in the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam [].

Origin and Significance:

Phosphazene bases are synthetic compounds not found naturally. P2-Et holds significance in scientific research due to its unique combination of strong basicity and neutral charge []. Unlike traditional strong bases like alkali metal hydroxides (charged), P2-Et can participate in reactions where a charged base might hinder the process.


Molecular Structure Analysis

P2-Et possesses a cage-like structure with alternating phosphorus and nitrogen atoms forming the backbone. Five dimethylamino groups (N(CH3)2) are attached to the phosphorus atoms, and an ethyl group (CH2CH3) occupies one of the remaining two nitrogen sites []. This structure creates a delocalized network of electron density around the molecule, contributing to its strong basicity.


Chemical Reactions Analysis

Synthesis:

Reactions as a Base:

P2-Et excels in reactions where other bases fail due to its non-ionic nature []. Some examples include:

  • Palladium-catalyzed cross-coupling reactions: P2-Et, when used with specific precatalysts, facilitates reactions for creating carbon-carbon bonds.

  • Deprotonation of ortho-halobenzyl sulfones: P2-Et abstracts a proton (H+) from these molecules, generating reactive carbanions useful in organic synthesis.

  • Conversion of vinyl sulfones to allyl sulfones: P2-Et promotes the rearrangement of vinyl sulfones into structurally different allyl sulfones.

Balanced chemical equations for these specific reactions are not readily available in open-source scientific literature.

Decomposition:

Information on the specific decomposition pathways of P2-Et is limited in publicly available scientific research.


Physical And Chemical Properties Analysis

  • A colorless or white solid at room temperature.
  • Soluble in organic solvents like dichloromethane and acetonitrile.
  • Moisture sensitive, potentially reacting with water to release volatile amines.
Limited data availability

Melting point, boiling point, and specific stability data are currently not available in open-source scientific literature.

P2-Et functions as a Brønsted-Lowry base, accepting a proton (H+) from acidic substrates. The delocalized electron density across the molecule allows it to efficiently stabilize the negative charge formed after proton acceptance, contributing to its strong basicity.

Detailed mechanistic pathways for specific reactions involving P2-Et are not widely reported.

P2-Et is classified as a dangerous good due to its potential hazards []. Here's a summary of the safety concerns:

  • Corrosivity: P2-Et may cause skin and eye irritation or burns [].
  • Toxicity: Data on specific toxicity is limited, but exposure should be avoided.
  • Reactivity: May react with water or acids, releasing flammable or toxic gases [].

Phosphazene base P2-Et is known for its ability to deprotonate weak acids, making it a valuable reagent in organic synthesis. It can facilitate reactions such as:

  • Nucleophilic substitutions: It acts as a strong nucleophile in the presence of electrophiles.
  • Elimination reactions: Its basicity allows it to promote elimination processes effectively.
  • Condensation reactions: It can enhance the formation of carbon-carbon or carbon-nitrogen bonds through condensation.

These reactions are often advantageous in synthesizing complex organic molecules and pharmaceuticals .

Phosphazene base P2-Et can be synthesized through several methods:

  • Phosphazene Formation: The reaction of phosphorus trichloride with amines leads to the formation of phosphazenes. The introduction of ethyl groups can be achieved through subsequent alkylation.
  • Base-Catalyzed Reactions: Utilizing other phosphazene bases as catalysts can facilitate the synthesis of Phosphazene base P2-Et from simpler precursors.

These synthesis methods emphasize the compound's versatility and adaptability in various chemical environments .

Phosphazene base P2-Et finds applications in several fields:

  • Organic Synthesis: It is employed as a base in various organic transformations, particularly where strong non-ionic bases are required.
  • Catalysis: Its unique properties make it suitable for use in catalytic processes.
  • Research and Development: This compound serves as a reagent in academic and industrial research settings, particularly in the development of new synthetic methodologies .

Phosphazene base P2-Et belongs to a class of phosphazene bases known for their strong basicity and neutral character. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Phosphazene base P4-EtC16H44N8P4Higher molecular weight; more sterically hindered
Phosphazene base P2-iPrC12H25N7P2Isopropyl groups provide different steric effects
Phosphazene base P2-MeC10H25N7P2Methyl groups; offers different solubility profiles

Uniqueness of Phosphazene Base P2-Et

Phosphazene base P2-Et stands out due to its exceptional strength as a non-ionic base, making it particularly effective in scenarios where other bases might be ineffective. Its balance between basicity and neutrality allows for a wide range of applications without introducing ionic species that could interfere with sensitive reactions .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P2-Et

Dates

Modify: 2023-08-15

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